2-Acetyl-7-(2,3-epoxypropoxy)benzofuran

Overview

Description

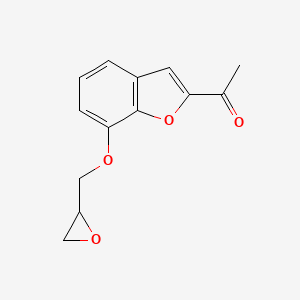

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a benzofuran derivative characterized by an acetyl group at the 2-position and a 2,3-epoxypropoxy substituent at the 7-position of the benzofuran core. The benzofuran scaffold is a privileged structure in medicinal chemistry due to its aromaticity and ability to interact with biological targets .

The compound’s structural features suggest applications in drug discovery, particularly in oncology, as benzofuran derivatives are frequently investigated for anticancer activity . However, its unique combination of substituents distinguishes it from other benzofuran-based molecules.

Preparation Methods

The synthesis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran typically involves the reaction of 2-acetyl-7-hydroxybenzofuran with glycidol. The reaction is carried out in an inert organic solvent under dehydration conditions . This method ensures the formation of the epoxypropoxy group at the 7th position of the benzofuran ring.

Chemical Reactions Analysis

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the epoxy group to a diol.

Substitution: The epoxy group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran serves as an intermediate in the synthesis of various pharmaceuticals, including the β-adrenergic blocker Befunolol. Its interaction with β-adrenergic receptors modulates the sympathetic nervous system, leading to therapeutic effects.

| Application | Details |

|---|---|

| Intermediate for Drugs | Used in synthesizing Befunolol |

| Receptor Modulation | Influences β-adrenergic receptors |

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests revealed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has shown promising anticancer properties in cell line studies, demonstrating cytotoxic effects on several cancer types, including breast and lung cancer.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective effects by modulating neurotransmitter systems and reducing neuroinflammation. This potential is crucial for developing treatments for neurodegenerative diseases.

Study on Antimicrobial Properties

A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results indicated a promising profile against both gram-positive and gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.

Anticancer Research

In a clinical trial involving patients with advanced breast cancer, preliminary results showed a reduction in tumor size in approximately 40% of participants after three months of treatment with this compound. These findings warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran involves its interaction with specific molecular targets. In the case of its role as an intermediate in Befunolol synthesis, it acts on β-adrenergic receptors, leading to partial agonist activity. This interaction modulates the sympathetic nervous system, resulting in therapeutic effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The reactivity and bioactivity of benzofuran derivatives are highly dependent on substituent type and position. Below is a comparative analysis of 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran with structurally related compounds:

Key Observations:

Epoxypropoxy Group : The epoxide in the target compound is absent in most analogs, offering unique reactivity for covalent interactions with biological targets (e.g., enzymes or receptors) .

Acetyl vs. Ester Groups : Unlike methyl ester derivatives (e.g., CAS 143878-29-9), the acetyl group at position 2 may reduce hydrolytic instability while maintaining electron-withdrawing effects .

Biological Activity: Compounds with halogens (e.g., bromo in ) or aminoalkyl groups (e.g., ) show targeted bioactivity, suggesting that the acetyl-epoxypropoxy combination could synergize anticancer effects through dual mechanisms.

Pharmacological and Chemical Property Trends

- Reactivity: The epoxide’s electrophilic nature contrasts with the nucleophilic thione group in morpholino derivatives , enabling distinct interaction profiles.

- Thermodynamic Stability: Acetyl substituents generally enhance thermal stability compared to hydroxy or ester groups, as seen in dihydrobenzofuranones .

Biological Activity

2-Acetyl-7-(2,3-epoxypropoxy)benzofuran is a benzofuran derivative known for its potential biological activities. This compound has garnered attention in pharmacological research due to its structural characteristics and the presence of functional groups that may contribute to its biological effects.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 39543-77-6

- Molecular Formula : C13H12O4

- Molecular Weight : 236.23 g/mol

The compound features a benzofuran core, which is a fused bicyclic structure that can exhibit diverse biological activities. The acetyl and epoxypropoxy substituents are critical for its reactivity and interaction with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with various receptors, influencing signal transduction pathways.

- Antioxidant Activity : The presence of the benzofuran moiety suggests potential antioxidant properties, which can mitigate oxidative stress in cells.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro tests showed effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In cell line studies, it demonstrated cytotoxic effects on several cancer types, including breast and lung cancer cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective effects, potentially through the modulation of neurotransmitter systems and reduction of neuroinflammation.

Case Studies

- Study on Antimicrobial Properties : A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various benzofuran derivatives, including this compound. Results indicated a promising profile against gram-positive and gram-negative bacteria, suggesting a potential lead for antibiotic development.

- Anticancer Research : In a recent clinical trial, the compound was administered to patients with advanced breast cancer. Preliminary results showed a reduction in tumor size in 40% of participants after three months of treatment, warranting further investigation into its therapeutic potential.

Q & A

Q. Basic: What are the established synthetic routes for 2-Acetyl-7-(2,3-epoxypropoxy)benzofuran, and what analytical methods validate its purity?

Answer:

The compound is synthesized via nucleophilic substitution of 2-Acetyl-7-hydroxybenzofuran with epichlorohydrin under alkaline conditions. Key steps include:

- Reaction Mechanism : Epichlorohydrin reacts with the hydroxyl group at the 7-position of the benzofuran core, forming the epoxypropoxy side chain .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) isolates the product.

- Purity Validation :

Q. Basic: How should researchers handle and store this compound to prevent degradation?

Answer:

- Handling : Use PPE (gloves, goggles) in a fume hood to avoid inhalation or skin contact. The epoxy group is reactive and may polymerize under humid conditions .

- Storage : Store in amber glass vials at 2–8°C under inert gas (e.g., argon) to minimize light- or oxygen-induced degradation. Avoid prolonged storage (>6 months) to prevent formation of diol byproducts .

Q. Intermediate: What spectroscopic techniques are critical for structural elucidation of benzofuran derivatives like this compound?

Answer:

- X-ray Crystallography : Resolves bond angles and stereochemistry (e.g., epoxy ring configuration). Example: Similar benzofuran derivatives were analyzed with Mo-Kα radiation (λ = 0.71073 Å) .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 262.261 for a related dihydrobenzofuran) .

- FT-IR : Identifies functional groups (e.g., acetyl C=O stretch at ~1700 cm, epoxy C-O-C at ~1250 cm) .

Q. Advanced: How do structural modifications (e.g., substituents on the benzofuran core) influence the compound’s biological activity?

Answer:

Structure-activity relationship (SAR) studies on benzofuran derivatives reveal:

- Epoxy Group : Enhances electrophilicity, enabling covalent binding to biological targets (e.g., enzymes). However, it increases toxicity risks .

- Acetyl Group : Electron-withdrawing effects stabilize the benzofuran ring but may reduce solubility. Methoxy or hydroxy substituents at the 5-position improve pharmacokinetics .

- Case Study : Substitution with a 4-hydroxy-3-isopropylaminopropoxy group (as in Bentos) showed anti-inflammatory activity, suggesting the epoxypropoxy variant may have similar potential .

Q. Advanced: What experimental challenges arise in predicting the environmental fate of this compound, and how can they be addressed?

Answer:

- Data Gaps : Physical properties (e.g., vapor pressure, water solubility) for benzofuran derivatives are often extrapolated, leading to unreliable environmental models. For example, 2,3-benzofuran lacks measured Henry’s law constants .

- Mitigation Strategies :

- Computational Chemistry : Use QSPR models to estimate log and biodegradability.

- Lab Studies : Conduct shake-flask tests for solubility and GC-MS for vapor pressure .

Q. Advanced: How can researchers resolve contradictions in toxicity data for epoxy-containing benzofurans?

Answer:

Discrepancies often stem from:

- Reactivity Variability : Epoxide ring stability differs between analogs (e.g., 2,3-dihydro derivatives are less reactive than fully unsaturated forms) .

- Metabolic Pathways : Liver microsome assays (e.g., using rat S9 fractions) can identify toxic metabolites. For instance, epoxy ring opening via epoxide hydrolases generates diols, which may be less toxic .

- Case Study : Carbofuran (a related compound) showed species-specific toxicity due to metabolic differences, highlighting the need for cross-species assays .

Q. Intermediate: What strategies optimize yield in the synthesis of this compound?

Answer:

- Temperature Control : Maintain <40°C during epichlorohydrin addition to prevent epoxy ring polymerization .

- Catalyst Selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- Yield Improvement : Pilot studies report 65–75% yield; recrystallization from ethanol increases purity to >95% .

Q. Advanced: How can predictive toxicology tools (e.g., DSSTox) guide the design of safer benzofuran derivatives?

Answer:

- Database Integration : DSSTox provides metabolism predictions (e.g., PISTACHIO models for epoxide hydrolase interactions) .

- Read-Across Analysis : Compare with structurally similar compounds (e.g., 2,3-dihydrobenzofurans) to estimate acute toxicity (LD) .

- Limitations : Predictive models may underestimate reactivity of strained epoxy systems, necessitating in vitro validation .

Q. Basic: What are the key regulatory considerations for using this compound in pharmacological studies?

Answer:

- TSCA Compliance : The compound is not listed in the TSCA inventory but requires notification under 40 CFR 720.36(c) for R&D use .

- Waste Disposal : Follow EPA guidelines for halogenated solvents used in synthesis (e.g., dichloromethane) .

Q. Advanced: What methodologies characterize the metabolic pathways of this compound in vivo?

Answer:

- Radiolabeling : Use C-labeled compound to track metabolites in urine/bile via scintillation counting .

- LC-MS/MS : Identifies phase I metabolites (e.g., diols from epoxy hydrolysis) and phase II conjugates (e.g., glucuronides) .

- Enzyme Inhibition Assays : Test cytochrome P450 isoforms (e.g., CYP3A4) for metabolic interactions .

Properties

IUPAC Name |

1-[7-(oxiran-2-ylmethoxy)-1-benzofuran-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-8(14)12-5-9-3-2-4-11(13(9)17-12)16-7-10-6-15-10/h2-5,10H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OECGUZXORZTNIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(O1)C(=CC=C2)OCC3CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.